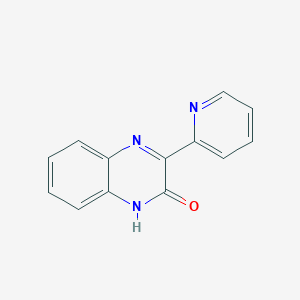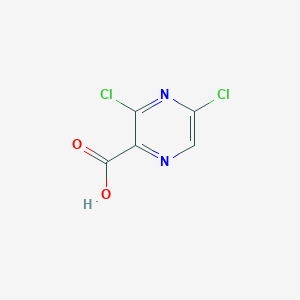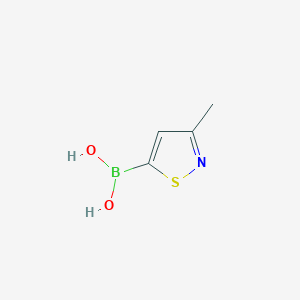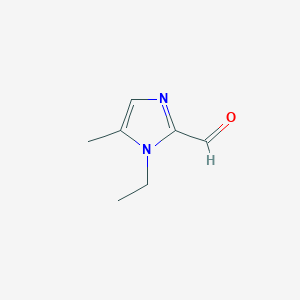
1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with ethyl, methyl, and formyl groups. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods:
Methylation and Alkylation: One common method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide.
Deprotonation and Alkylation: Another approach includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide.
Condensation and Cyclization: The condensation of 1,2-phenylenediamine with ethyl acetoacetate, followed by cyclization and methylation, is also a viable synthetic route.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 1-Ethyl-5-methyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde largely depends on its application:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-2-imidazolecarboxaldehyde: Similar in structure but with a methyl group instead of an ethyl group.
1-Methyl-1H-imidazole-5-carbaldehyde: Another closely related compound with a different substitution pattern.
Uniqueness: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in synthesis and materials science.
Propiedades
IUPAC Name |
1-ethyl-5-methylimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJQMXMAUUUSKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246640 |
Source


|
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624746-78-7 |
Source


|
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624746-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

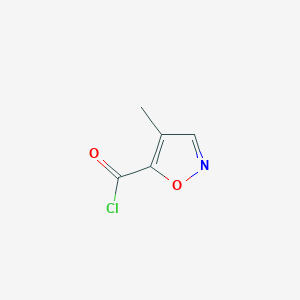
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

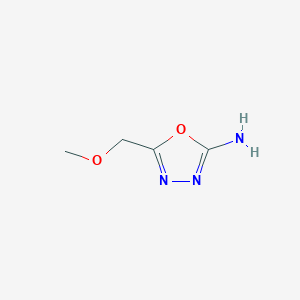
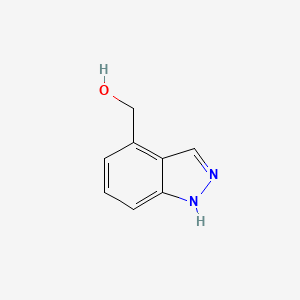
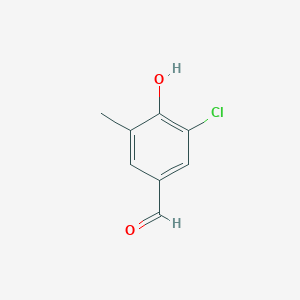

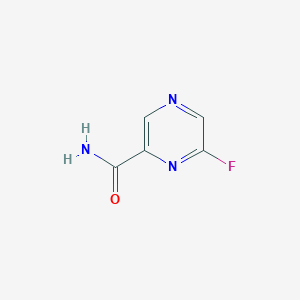
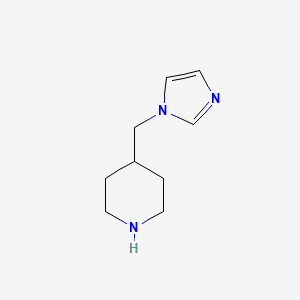
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
